molecular formula C10H11ClF2N2 B1435000 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 2003697-55-8

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B1435000
CAS No.: 2003697-55-8
M. Wt: 232.66 g/mol
InChI Key: RWDDDURBOCZMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine (CAS 2003697-55-8) is a valuable chemical intermediate in pharmaceutical research and development. This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a 4,4-difluoropiperidine group at the 4-position, giving it unique electronic and steric properties. Its molecular formula is C10H11ClF2N2 and it has a molecular weight of 232.66 . The chlorine atom on the pyridine ring makes it a versatile building block for further synthetic modifications via cross-coupling reactions, which are widely used in medicinal chemistry to create novel chemical entities . The 4,4-difluoropiperidine moiety is a common pharmacophore found in compounds investigated for various biological activities, as this structural motif is present in patented compounds designed to modulate biological targets . Researchers utilize this reagent in the synthesis of potential therapeutic agents. Its primary application is in the discovery and development of new active pharmaceutical ingredients (APIs). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF2N2/c11-9-7-8(1-4-14-9)15-5-2-10(12,13)3-6-15/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDDDURBOCZMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine: A Regioselective SNAr Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine Primary Application: Pharmaceutical Intermediate (Scaffold for further C2-functionalization via Suzuki/Buchwald couplings). Core Challenge: Achieving high regioselectivity for the C4-substitution over the C2-position on the 2,4-dichloropyridine precursor.

This technical guide details a robust, scalable synthesis route for this compound. The protocol leverages the inherent electronic bias of the pyridine ring to effect a regioselective Nucleophilic Aromatic Substitution (SNAr). By controlling temperature and solvent polarity, researchers can maximize the yield of the C4-isomer while minimizing the C2-impurity and bis-substituted byproducts.

Part 1: Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the disconnection of the C(4)–N bond. The electronic structure of 2,4-dichloropyridine dictates the synthetic strategy.

Regioselectivity Rationale

In 2,4-dichloropyridine, both the C2 and C4 positions are electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the chlorine atoms. However, the C4 position is significantly more reactive toward nucleophiles for two reasons:

  • Sterics: The C2 position is sterically hindered by the adjacent ring nitrogen's lone pair and the potential "ortho" effect, whereas C4 is more accessible.

  • Intermediate Stability: While both pathways proceed via a Meisenheimer complex where the negative charge is delocalized onto the ring nitrogen, the transition state for C4 attack is generally lower in energy in polar aprotic solvents.

Reaction Pathway Diagram

The following diagram illustrates the retrosynthesis and the competing pathways.

SynthesisPath Target Target: This compound Precursor Precursor: 2,4-Dichloropyridine Target->Precursor Retrosynthesis (C-N Disconnection) MeisenheimerC4 C4-Meisenheimer Complex (Favored) Precursor->MeisenheimerC4 + Amine (Kinetic Path) MeisenheimerC2 C2-Meisenheimer Complex (Disfavored) Precursor->MeisenheimerC2 + Amine (Thermodynamic/Steric Clash) Amine Reagent: 4,4-Difluoropiperidine HCl MeisenheimerC4->Target - HCl

Caption: Kinetic preference for C4-substitution in 2,4-dichloropyridine via SNAr mechanism.

Part 2: Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Parameter
2,4-Dichloropyridine 147.991.0ElectrophilePurity >98% essential to avoid isomer mixtures.
4,4-Difluoropiperidine HCl 157.591.1NucleophileFree-based in situ; excess ensures conversion.
K₂CO₂ (Potassium Carbonate) 138.212.5 - 3.0BaseFinely ground/anhydrous. Scavenges HCl.
DMF (N,N-Dimethylformamide) 73.0910 VSolventAnhydrous.[1] Promotes SNAr via dipole stabilization.
Step-by-Step Procedure

This protocol is designed for a 10 mmol scale but is linearly scalable.

Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,4-Dichloropyridine (1.48 g, 10.0 mmol) and 4,4-Difluoropiperidine HCl (1.73 g, 11.0 mmol).

  • Add Anhydrous DMF (15 mL). Stir to suspend solids.

  • Add K₂CO₃ (3.45 g, 25.0 mmol) in a single portion.

    • Note: Evolution of CO₂ is minimal at this stage but ensure the system is vented (e.g., via a nitrogen balloon or drying tube).

Step 2: Reaction Execution (The Thermal Ramp)
  • Heat the mixture to 80 °C .

  • Monitor: Check reaction progress by TLC (30% EtOAc in Hexanes) or LCMS after 2 hours.

    • Observation: The starting material (2,4-dichloropyridine) should decrease. A new spot (product) will appear.

    • Regioselectivity Check: If the reaction is sluggish, increase temperature to 100 °C . Avoid exceeding 120 °C to prevent C2-substitution or bis-substitution.

  • Stir for 4–6 hours until starting material is consumed (<5%).

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (50 mL).

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (2 x 30 mL).

  • Combine organic layers and wash with:

    • Water (2 x 30 mL) – Critical to remove DMF.

    • Brine (1 x 30 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Crude Appearance: Yellow to orange oil or semi-solid.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of 0% → 20% EtOAc in Hexanes.

  • Product Identification: The C4-substituted product (Target) typically elutes after any remaining starting material but before the C2-isomer (if formed) due to polarity differences (the C4-amino group pushes electron density differently).

Part 3: Process Control & Troubleshooting

Regioselectivity Optimization

If the C2-isomer (2-chloro-6-(...)) or bis-substituted product is observed:

IssueRoot CauseCorrective Action
High C2-Isomer Temperature too high (>120°C)Lower reaction temp to 60-80°C; extend time.
Bis-substitution Excess amine or too high tempStrictly control amine stoichiometry (1.05 - 1.1 eq).
Incomplete Conversion Wet solvent or coarse baseUse anhydrous DMF; grind K₂CO₃; add catalytic KI (Finkelstein-like activation).
Analytical Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • C3-H: Look for a doublet or singlet around 6.5 - 6.7 ppm . This proton is shielded by the adjacent amino group at C4.

    • C5-H: Doublet of doublets around 6.7 - 6.9 ppm .

    • C6-H: Doublet around 8.0 - 8.2 ppm (Deshielded by ring nitrogen).

    • Differentiation: In the C2-isomer, the proton pattern shifts significantly; the C3 proton would be less shielded.

Part 4: Safety & Hazards

  • 4,4-Difluoropiperidine HCl: Irritant. Solid may be hygroscopic.

  • 2,4-Dichloropyridine: Toxic if swallowed/absorbed.

  • DMF: Hepatotoxic. Use in a fume hood.

  • Exotherm: The neutralization of the HCl salt with carbonate generates CO₂. Ensure the reactor is not sealed tight during the initial heating phase.

References

  • Regioselectivity in SNAr of 2,4-Dichloropyridines: Title: A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Source: BenchChem Technical Guides.
  • General Procedure for Amination of Chloropyridines

    • Title: Organic Syntheses Procedure: Preparation of 4-substituted pyridines via SNAr.
    • Source: Organic Syntheses, 2012, 89, 549-561.
    • URL:[Link]

  • Mechanistic Insight into Pyrimidine/Pyridine SNAr

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology Technical Papers.
    • URL:[Link]

Sources

Technical Guide: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , a specialized heterocyclic building block used in the development of P2X7 receptor antagonists and kinase inhibitors.

Content Type: Technical Monograph / Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound is a strategic intermediate in medicinal chemistry, particularly valuable for introducing the metabolically stable 4,4-difluoropiperidine moiety into a pyridine scaffold. This structural motif modulates lipophilicity (


) and metabolic stability (blocking oxidative metabolism at the piperidine 4-position) while retaining a reactive 2-chloropyridine handle for further diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

This guide provides a validated protocol for its regioselective synthesis, mechanistic insights into the


 selectivity, and its application in the synthesis of P2X7 antagonists.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
Molecular Formula

Molecular Weight 232.66 g/mol
Core Scaffold 2,4-Dichloropyridine
Substituent 4,4-Difluoropiperidine
Predicted LogP ~2.5 - 2.8
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water.

Synthesis Strategy: Regioselective

The primary challenge in synthesizing this compound is achieving regioselectivity between the C2 and C4 positions of the 2,4-dichloropyridine starting material.[1]

Mechanistic Causality
  • Substrate: 2,4-Dichloropyridine .[2][3][4]

  • Nucleophile: 4,4-Difluoropiperidine (often used as the hydrochloride salt).[3][5]

  • Regioselectivity Principle: Nucleophilic aromatic substitution (

    
    ) on 2,4-dichloropyridine heavily favors the C4 position .
    
    • Electronic Effect: The nitrogen atom of the pyridine ring exerts a stronger electron-withdrawing effect on the C2 and C4 positions. However, the intermediate Meisenheimer complex formed at C4 is often kinetically favored or comparable, but steric hindrance and solvent effects typically direct amine nucleophiles to C4 under thermal conditions.

    • Protonation: If the reaction is run in acidic media or with a specific catalyst, selectivity can shift, but under standard basic conditions (

      
       or DIPEA in DMF/NMP), C4 substitution is the dominant pathway (>90% selectivity).
      
Reaction Scheme (Graphviz)

ReactionScheme Reactant1 2,4-Dichloropyridine (Electrophile) Intermediate Meisenheimer Complex (C4) Reactant1->Intermediate + Reactant 2 Reactant2 4,4-Difluoropiperidine (Nucleophile) Conditions Base: DIPEA or K2CO3 Solvent: NMP or DMF Temp: 80-100°C Conditions->Intermediate Product This compound (Target) Intermediate->Product Major Path (Kinetic Control) Byproduct 2-isomer (Minor/Trace) Intermediate->Byproduct Minor Path

Caption: Reaction pathway illustrating the regioselective nucleophilic attack at the C4 position of the pyridine ring.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. It is a self-validating system where the disappearance of the starting material (2,4-dichloropyridine) and the emergence of a single major UV-active peak (C4 isomer) confirm success.

Reagents & Materials
  • 2,4-Dichloropyridine: 1.48 g (10.0 mmol)

  • 4,4-Difluoropiperidine HCl: 1.73 g (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ):  4.14 g (30.0 mmol, 3.0 equiv) [Alternative: DIPEA 3.5 mL]
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), 20 mL.

  • Workup: Ethyl Acetate (EtOAc), Brine, Water,

    
    .
    
Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,4-difluoropiperidine HCl (1.1 equiv) and

    
      (3.0 equiv) in DMF  (10 mL). Stir for 10 minutes at room temperature to liberate the free amine.
    
  • Addition: Add 2,4-dichloropyridine (1.0 equiv) dissolved in DMF (10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (20% EtOAc in Hexanes) or LC-MS.
    
    • Checkpoint: The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
    • Timeframe: Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the product or induce phase separation.

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine (2 x 50 mL) to remove DMF.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
  • Purification:

    • If necessary, purify via flash column chromatography (

      
      , Gradient: 0-30% EtOAc in Hexanes).
      
    • Note: The C2-isomer (minor) typically elutes before the C4-isomer (major) due to the shielding of the pyridine nitrogen.

Workflow Diagram (Graphviz)

Workflow Start Start: Reagent Prep Mix Mix: DMF + Base + Amine HCl (Stir 10 min) Start->Mix Add Add: 2,4-Dichloropyridine Mix->Add Heat Heat: 90°C for 4-6h (Monitor LC-MS) Add->Heat Check Decision: SM Consumed? Heat->Check Check->Heat No Quench Quench: Ice Water + EtOAc Extraction Check->Quench Yes Purify Purification: Flash Chromatography (Isolate Major C4 Isomer) Quench->Purify

Caption: Operational workflow for the synthesis and isolation of the target compound.

Applications in Drug Discovery[8]

This scaffold is a validated pharmacophore in the design of antagonists for purinergic receptors and kinase inhibitors.

P2X7 Receptor Antagonists

The This compound motif serves as a core building block for P2X7 antagonists. The 2-chloro position allows for the attachment of "Left-Hand Side" (LHS) moieties (e.g., substituted benzamides or quinolines) via metal-catalyzed cross-couplings.

  • Case Study: In the development of P2X7 antagonists, the 4,4-difluoropiperidine group replaces standard piperidine to block metabolic oxidation at the C4 position of the piperidine ring, significantly improving the pharmacokinetic (PK) profile (half-life and clearance).

  • Reference: Bioorg. Med. Chem. Lett. 2016 (See Ref 1).

Kinase Inhibition (SAR)

The electron-deficient pyridine ring, combined with the lipophilic yet polar difluoropiperidine, acts as a hinge-binding mimic or a solvent-exposed moiety in various kinase inhibitors (e.g., ALK5, VEGFR). The fluorine atoms can engage in multipolar interactions with protein residues, potentially enhancing potency compared to the non-fluorinated analog.

References

  • P2X7 Antagonist Synthesis

    • Title: The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters, 2016.
    • URL:[Link]

  • Regioselectivity in Dihalopyridines: Title: Controlling Regioselectivity in Dichloropyridine Reactions. Source: BenchChem Technical Notes.
  • General Synthesis of 4-Aminopyridines

    • Title: Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine.[1]

    • Source: ChemicalBook / Reaction D

Sources

The Strategic Role of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine in Modern Drug Discovery: A Synthetic and Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount to accessing new pharmacological space. While much attention is often given to the final active pharmaceutical ingredient (API), the strategic importance of key chemical intermediates cannot be overstated. 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine is a prime example of such a crucial building block. Although not a pharmacologically active agent in its own right, this compound represents a versatile and highly valuable scaffold for the synthesis of a range of potent and selective modulators of various biological targets. This technical guide will delve into the synthetic utility and the implicit mechanistic contributions of this intermediate in the development of advanced therapeutic candidates, with a particular focus on its application in the synthesis of P2X7 receptor antagonists.

The 4,4-Difluoropiperidine Moiety: A Gateway to Enhanced Drug-like Properties

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and the 4,4-difluoropiperidine unit is a particularly advantageous motif. The geminal difluoro substitution at the 4-position of the piperidine ring imparts several desirable physicochemical properties:

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering the 4-position resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the half-life and oral bioavailability of the final drug compound.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, and can also mitigate off-target effects associated with highly basic amines.

  • Conformational Rigidity: The presence of the difluoro group introduces a degree of conformational constraint to the piperidine ring, which can lead to more specific and higher-affinity interactions with the target protein.

The 2-Chloropyridine Moiety: A Versatile Handle for Molecular Elaboration

The 2-chloropyridine fragment of the title compound serves as a key reactive handle, enabling the facile construction of more complex molecular architectures. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and well-established method for introducing a wide variety of substituents. This synthetic versatility is critical in the lead optimization phase of drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

Application in the Synthesis of P2X7 Receptor Antagonists: A Case Study

The purinergic P2X7 receptor, an ATP-gated ion channel, has emerged as a promising therapeutic target for a range of inflammatory and neurological disorders. The development of potent and selective P2X7 antagonists is an active area of research. The this compound scaffold has been instrumental in the discovery of novel P2X7 antagonists.

A notable example is the development of a series of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists.[1] In this work, the 4,4-difluoropiperidin-1-yl moiety, derived from intermediates like this compound, was incorporated to enhance the drug-like properties of the final compounds. These compounds were found to be potent inhibitors in both Ca2+ flux and whole blood IL-1β release assays, demonstrating the successful application of this building block in generating biologically active molecules.[1]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach where an intermediate like this compound could be utilized to generate a diverse library of compounds for screening.

G cluster_0 Core Intermediate Synthesis cluster_1 Diversification via SNAr cluster_2 Further Elaboration and Screening Intermediate This compound Nucleophiles Diverse Nucleophiles (R-NH2, R-OH, etc.) Diversified_Products Diversified Pyridine Derivatives Intermediate->Diversified_Products Suzuki, Buchwald-Hartwig, or other cross-coupling reactions Nucleophiles->Diversified_Products SNAr Reaction Final_Compounds Final Drug Candidates Diversified_Products->Final_Compounds Further Synthetic Steps Screening Biological Screening (e.g., P2X7 Antagonism Assay) Final_Compounds->Screening

Caption: Generalized synthetic workflow utilizing the core intermediate.

Experimental Protocols: A Representative Synthetic Transformation

While the exact synthesis of this compound is often proprietary, a general procedure for a key transformation, such as a nucleophilic aromatic substitution on a related 2-chloropyridine intermediate, can be outlined as follows. This protocol is illustrative of the types of reactions in which this building block would participate.

Objective: To perform a nucleophilic aromatic substitution on a 2-chloropyridine derivative with a primary amine.

Materials:

  • 2-Chloropyridine derivative (1.0 eq)

  • Primary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs2CO3, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the 2-chloropyridine derivative, the primary amine, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine derivative.

Conclusion: A Strategically Important Scaffold

This compound is a testament to the critical role of well-designed chemical intermediates in the drug discovery process. Its unique combination of a metabolically robust, pKa-modulating difluoropiperidine moiety and a synthetically versatile 2-chloropyridine handle makes it an invaluable tool for medicinal chemists. The successful application of this scaffold in the development of potent P2X7 receptor antagonists highlights its potential for generating novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such advanced building blocks will undoubtedly remain a key driver of innovation in the pharmaceutical industry.

References

  • Rech, J. C., et al. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters, 26(19), 4781-4784. [Link][1]

Sources

starting materials for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine: Core Starting Materials and Methodologies

This guide provides a comprehensive technical overview of the synthetic pathways to this compound, a key building block in modern medicinal chemistry. We will dissect the strategic considerations for its synthesis, focusing on the selection and preparation of the core starting materials and the pivotal coupling reaction that unites them. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

The incorporation of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine moiety, in particular, has become a valuable component in the design of novel therapeutics, including antidiabetic, anticancer, and antidepressant compounds.[1][2] When coupled with a functionalized pyridine ring, such as the 2-chloropyridine system, it creates a versatile scaffold, this compound, which is primed for further elaboration in drug discovery programs.

The most direct and industrially relevant approach to this molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the careful selection and synthesis of two primary starting materials: an electrophilic pyridine core and the nucleophilic difluorinated piperidine.

Retrosynthetic Analysis: Identifying the Core Building Blocks

A retrosynthetic disconnection of the target molecule reveals the two essential synthons required for its construction. The carbon-nitrogen bond at the 4-position of the pyridine ring is the most logical point for disconnection, pointing to a nucleophilic aromatic substitution strategy.

G TM This compound SNAr C-N Disconnection (SNAr) TM->SNAr SM1 Starting Material 1: 2,4-Dichloropyridine (Electrophile) SNAr->SM1 SM2 Starting Material 2: 4,4-Difluoropiperidine (Nucleophile) SNAr->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2,4-Dichloropyridine as the electrophilic partner and 4,4-Difluoropiperidine as the nucleophilic partner. The success of the overall synthesis is therefore critically dependent on the availability and purity of these two precursors.

The Nucleophile: Preparation of 4,4-Difluoropiperidine

4,4-Difluoropiperidine is a crucial, non-aromatic azaheterocycle whose synthesis has been a subject of growing interest.[1] It is typically prepared from a corresponding N-protected 4-piperidone derivative via a deoxofluorination reaction. The hydrochloride salt is often the commercially available and handled form due to the volatility and basicity of the free amine.[2][3]

A common and effective route starts from N-Boc-4-piperidone, utilizing a modern fluorinating agent, followed by deprotection.

Synthetic Workflow for 4,4-Difluoropiperidine Hydrochloride

G cluster_0 Step 1: Deoxofluorination cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B  Fluorinating Agent  (e.g., Morph-DAST)  DCM, 25-28°C C N-Boc-4,4-difluoropiperidine D 4,4-Difluoropiperidine HCl C->D  HCl (gas or solution)  One-pot reaction

Caption: Workflow for the synthesis of 4,4-difluoropiperidine HCl.

Detailed Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride[4]

This protocol is adapted from a patented method emphasizing safety and efficiency.[4] Using morpholinosulfur trifluoride (Morph-DAST) is often preferred over reagents like DAST due to its greater thermal stability.[4]

Step 1: Fluorination of N-Boc-4-piperidone

  • To a clean, dry, four-necked flask under an argon atmosphere, add dichloromethane (DCM).

  • Add N-Boc-4-piperidone as the raw material. Maintain the internal temperature at 25-28 °C.

  • Cool the reaction system to 15-20 °C using an ice-water bath.

  • Slowly add the fluorinating agent, such as morpholinosulfur trifluoride, to the reaction mixture. The amount is typically 0.8-4 equivalents relative to the starting piperidone.

  • Allow the reaction to stir at this temperature until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched. The byproduct, a monofluorinated elimination product, can be removed through simple acid-base workup. The resulting solution containing N-Boc-4,4-difluoropiperidine is carried directly to the next step.

Step 2: Boc Deprotection and Salt Formation

  • Into the same reaction vessel containing the crude N-Boc-4,4-difluoropiperidine solution, introduce hydrogen chloride (either as a gas or a solution in a solvent like dioxane).

  • The removal of the Boc protecting group and the formation of the hydrochloride salt occur in a single "one-pot" step, which improves reaction efficiency.[4]

  • After the reaction is complete, a solvent such as ethyl acetate or n-hexane is added to precipitate the product.

  • The resulting solid is collected by filtration.

  • The collected solid is then slurried in a solvent like acetone or methanol to wash away impurities.

  • The final product, 4,4-difluoropiperidine hydrochloride, is dried under vacuum to yield a white crystalline solid.

PropertyValueReference
Chemical Formula C₅H₁₀ClF₂N[5]
Molecular Weight 157.59 g/mol [5]
Appearance White crystalline solid[2]
Solubility High solubility in water[2]

Table 1. Physicochemical Properties of 4,4-Difluoropiperidine Hydrochloride.

The Electrophile: Reactivity of 2,4-Dichloropyridine

2,4-Dichloropyridine serves as the aromatic core. The key to its successful use lies in understanding the regioselectivity of nucleophilic aromatic substitution on its ring system. The two chlorine atoms are electronically distinct, leading to preferential substitution at one position over the other.

The Principle of Regioselectivity

In classical SNAr reactions, the C4 position of 2,4-dichloropyridine is significantly more susceptible to nucleophilic attack than the C2 position.[6] This selectivity is governed by the stability of the intermediate formed during the reaction, known as the Meisenheimer complex.[6][7]

When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen atom through resonance.[6][8] This provides a more stable intermediate compared to when attack occurs at the C2 position, where such delocalization onto the nitrogen is not possible.[6][8] This inherent electronic preference makes the C4 position the primary site of reaction, which is ideal for the synthesis of our target molecule.

The Core Synthesis: SNAr Coupling Reaction

The final step in assembling the target molecule is the nucleophilic aromatic substitution reaction between 4,4-difluoropiperidine and 2,4-dichloropyridine. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction or to free the amine from its hydrochloride salt.

SNAr Mechanism Workflow

G start 2,4-Dichloropyridine + 4,4-Difluoropiperidine step1 Nucleophilic Attack at C4 start->step1 Base (e.g., K2CO3) step2 Formation of Meisenheimer Complex (Stabilized) step1->step2 step3 Elimination of Chloride (Leaving Group) step2->step3 Re-aromatization end This compound step3->end

Caption: Generalized workflow for the SNAr coupling reaction.

Detailed Experimental Protocol: SNAr Coupling

This protocol is a representative procedure based on similar reactions found in the literature.[9]

  • To a reaction vessel, add 4,4-difluoropiperidine hydrochloride (1.0 eq), 2,4-dichloropyridine (1.0-1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.5 eq).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), or an alcohol like isopropanol.

  • Stir the mixture under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture. The temperature can range from 80 °C to 120 °C, depending on the solvent and base used. Microwave irradiation can also be employed to significantly reduce reaction times.[9]

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction to room temperature.

  • If DMF is used, evaporate the solvent under reduced pressure. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

ParameterCondition 1Condition 2Reference
Base K₂CO₃DIPEA[9]
Solvent Dry DMFIsopropanol[9]
Temperature 80 °C120 °C (Microwave)[9]
Time 10-20 min (Microwave)30-60 min (Microwave)[9]

Table 2. Representative SNAr Reaction Conditions.

Conclusion

The synthesis of this compound is a robust and efficient process centered around a regioselective nucleophilic aromatic substitution reaction. A thorough understanding of the starting materials is paramount to success. The preparation of 4,4-difluoropiperidine via deoxofluorination of a protected piperidone, and the inherent electronic properties of 2,4-dichloropyridine that favor substitution at the C4 position, are the two pillars upon which this synthesis is built. By employing the well-defined protocols described herein, researchers can reliably access this valuable fluorinated building block for application in pharmaceutical and agrochemical research and development.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
  • 4,4-Difluoropiperidine. ChemBK.
  • Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents (CN111116456B).
  • Synthesis method of 4,4-difluoropiperidine-1-formyl chloride. Eureka | Patsnap.
  • Efficient Synthesis of 3-Alkoxy-4,4-difluoropiperidines. Thieme.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Medium.
  • 4,4-difluoro-piperidine-compounds. Google Patents (WO2013127913A1).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Wiley Online Library.
  • 4,4-Difluoropiperidine hydrochloride: properties, applications and safety. ChemicalBook.
  • Nucleophilic aromatic substitution. Wikipedia.
  • 4,4-Difluoropiperidine hydrochloride. MedChemExpress.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.

Sources

The 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine Scaffold: A Lynchpin for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has positioned the pyridine ring as a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its ability to engage in biologically relevant interactions.[1] This guide focuses on a particularly strategic derivative: the 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine core. We will dissect its synthesis, explore its strategic advantages, and provide a roadmap for its deployment in diversity-oriented library synthesis.

The value of this scaffold is tripartite, stemming from the unique contributions of each component:

  • The Pyridine Core : As a bioisostere of a phenyl ring, the nitrogen atom introduces a dipole moment, improves solubility, and provides a hydrogen bond acceptor site, often enhancing target engagement and modulating physicochemical properties.[1]

  • The 4,4-Difluoropiperidine Moiety : The introduction of geminal fluorine atoms onto the piperidine ring is a modern medicinal chemistry strategy.[2] This substitution can have profound effects, including lowering the pKa of the piperidine nitrogen, which can reduce off-target effects (e.g., hERG liability) and improve oral bioavailability.[3][4] The C-F bonds can also enhance metabolic stability and modulate the conformation of the ring, potentially improving binding affinity.[5] The 4,4-difluoropiperidine hydrochloride is a key intermediate in the synthesis of novel histamine-3 receptor antagonists, highlighting its therapeutic relevance.[6]

  • The 2-Chloro Substituent : This is not merely a placeholder but a versatile synthetic handle. The chlorine atom at the 2-position of the pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions, serving as a gateway for introducing molecular diversity.[7][8] This allows for the late-stage functionalization of the scaffold, a highly desirable feature in the construction of compound libraries for hit-to-lead campaigns.

This guide provides a comprehensive framework for the synthesis of the core scaffold and its subsequent elaboration into a diverse chemical library, empowering research teams to rapidly explore the chemical space around this promising core.

Synthesis of the Core Scaffold: A Validated Pathway

The assembly of the this compound core is a multi-step process that requires careful execution. The overall strategy involves the synthesis of two key intermediates, 4,4-difluoropiperidine and a suitable 2,4-disubstituted pyridine, followed by their strategic coupling.

cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Core Scaffold Assembly N_Boc_Piperidone N-Boc-4-piperidone N_Boc_Difluoro N-Boc-4,4-difluoropiperidine N_Boc_Piperidone->N_Boc_Difluoro Fluorination Difluoro_HCl 4,4-Difluoropiperidine HCl N_Boc_Difluoro->Difluoro_HCl Boc Deprotection Core_Scaffold This compound Difluoro_HCl->Core_Scaffold Pyridine 2,4-Dichloropyridine Pyridine->Core_Scaffold SNAr Coupling

Figure 1: Overall synthetic workflow for the core scaffold.
Part I: Synthesis of 4,4-Difluoropiperidine Hydrochloride

The synthesis of the fluorinated piperidine component begins with the commercially available N-Boc-4-piperidone. The critical step is the geminal difluorination of the ketone. While classic fluorinating agents like DAST have been used, modern reagents such as trifluoro-sulfenyl morpholine offer higher yields and a better safety profile.[9] The subsequent removal of the Boc protecting group under acidic conditions yields the desired hydrochloride salt.[9]

Table 1: Summary of Synthesis Steps for 4,4-Difluoropiperidine Hydrochloride

StepReactantKey ReagentsProductTypical Yield
1N-Boc-4-piperidoneTrifluoro-sulfenyl morpholine, DichloromethaneN-Boc-4,4-difluoropiperidineHigh
2N-Boc-4,4-difluoropiperidineHCl (e.g., in 1,4-dioxane)4,4-Difluoropiperidine hydrochlorideQuantitative

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine Hydrochloride

Step 1: N-Boc-4,4-difluoropiperidine

  • To a stirred solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere, cool the mixture to 15-20 °C using an ice water bath.[9]

  • Slowly add trifluoro-sulfenyl morpholine (1.5-2.0 equiv) dropwise, maintaining the internal temperature below 25 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4,4-difluoropiperidine as a solid.

Step 2: 4,4-Difluoropiperidine hydrochloride

  • Dissolve the N-Boc-4,4-difluoropiperidine (1.0 equiv) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Add a solution of hydrogen chloride (4.0 M in 1,4-dioxane, 3-4 equiv) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 4,4-difluoropiperidine hydrochloride.[9] The product is typically used without further purification.

Part II: Core Scaffold Assembly via Nucleophilic Aromatic Substitution (SNAr)

The coupling of the two key intermediates is achieved via a nucleophilic aromatic substitution (SNAr) reaction. We utilize 2,4-dichloropyridine as the pyridine component. The rationale for this choice is the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C2 position, due to better stabilization of the Meisenheimer intermediate by the ring nitrogen. This regioselectivity allows for the preferential displacement of the C4-chloro substituent by 4,4-difluoropiperidine.

Experimental Protocol: Synthesis of this compound

  • In a sealed reaction vessel, combine 2,4-dichloropyridine (1.0 equiv), 4,4-difluoropiperidine hydrochloride (1.1 equiv), and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the title compound, this compound.

Library Synthesis: Unleashing Chemical Diversity

With the core scaffold in hand, the 2-chloro substituent serves as the primary diversification point. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[7] The electron-deficient nature of the pyridine ring renders the C2-Cl bond an excellent substrate for these transformations.

cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions cluster_library Diverse Library Members Core Core Scaffold This compound Suzuki Suzuki (R-B(OH)2) Core->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig (R-NH2, R2NH) Core->Buchwald Pd(0), Base Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Pd(0), Cu(I), Base Heck Heck (Alkenes) Core->Heck Pd(0), Base Library1 Aryl/Heteroaryl Substituted Suzuki->Library1 Library2 Amino Substituted Buchwald->Library2 Library3 Alkynyl Substituted Sonogashira->Library3 Library4 Alkenyl Substituted Heck->Library4

Figure 2: Library generation strategy from the core scaffold.

A variety of coupling partners can be employed to rapidly generate a library of analogues with diverse functionalities at the 2-position.

Table 2: Representative Cross-Coupling Reactions for Library Synthesis

Reaction NameCoupling PartnerIntroduced MoietyKey Catalyst/Ligand System
Suzuki-Miyaura Boronic acids/estersAryl, Heteroaryl, VinylPd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig Amines (primary, secondary)Amino groupsPd₂(dba)₃ with XPhos, SPhos, or BINAP
Sonogashira Terminal alkynesAlkynyl groupsPd(PPh₃)₂Cl₂, CuI
Heck AlkenesAlkenyl groupsPd(OAc)₂, P(o-tol)₃

General Protocol: Suzuki-Miyaura Coupling for Library Diversification

This protocol serves as a representative example for diversifying the core scaffold. Conditions should be optimized for each specific substrate.

  • To a flame-dried reaction vial, add the this compound scaffold (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Seal the vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/EtOH/H₂O).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Once the reaction is complete (typically 4-16 hours), cool to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired library compound.

By systematically applying these and other cross-coupling methodologies, researchers can efficiently generate large libraries of novel compounds built upon the this compound core, enabling a thorough exploration of structure-activity relationships and accelerating the identification of new drug candidates.

References

  • Glorius, F., et al. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Taylor & Francis Online. (2006, August 22). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. [Link]

  • Google Patents. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy. [Link]

  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of Electron-Rich 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amination of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine presents a distinct challenge in medicinal chemistry. While 2-chloropyridines are standard electrophiles in palladium-catalyzed cross-coupling, the presence of the 4,4-difluoropiperidinyl moiety at the C4 position significantly alters the electronic landscape of the pyridine ring. Through resonance donation, the piperidine nitrogen increases electron density at the C2 position, effectively deactivating the C-Cl bond toward oxidative addition. Furthermore, the basic pyridine nitrogen poses a risk of catalyst poisoning by coordinating to the palladium center.

This Application Note details a robust, self-validating protocol utilizing Third-Generation (G3) Buchwald Precatalysts to overcome these electronic and coordinative barriers. By employing BrettPhos Pd G3 for primary amines and RuPhos Pd G3 for secondary amines, researchers can achieve high yields (>85%) while suppressing common side reactions such as hydrodehalogenation.

Substrate Analysis & Retrosynthetic Logic

To design an effective protocol, we must first deconstruct the electronic and steric environment of the substrate.

Electronic Deactivation

The 4,4-difluoropiperidine substituent acts as a net electron donor. Although the fluorine atoms exert an inductive withdrawing effect (


), the nitrogen atom directly attached to the pyridine ring acts as a strong resonance donor (

).
  • Consequence: The C2-Cl bond becomes more electron-rich compared to a bare 2-chloropyridine.

  • Kinetic Impact: The rate-limiting step—Oxidative Addition of Pd(0) into the C-Cl bond—is significantly slowed.

  • Solution: We require a ligand that is electron-rich and bulky to drive oxidative addition and prevent the formation of off-cycle resting states.

Catalyst Poisoning

Pyridines are known to bind to Lewis acidic metals. In standard Pd(OAc)₂/Ligand systems, the pyridine substrate can displace the phosphine ligand, leading to an inactive [Pd(pyridine)ₙ] complex.

  • Solution: Use of G3 Precatalysts . These precatalysts contain a sacrificial aminobiphenyl scaffold that ensures the rapid, irreversible formation of the active mono-ligated L-Pd(0) species upon exposure to base, outcompeting substrate coordination.

Workflow Visualization

ReactionWorkflow Substrate This compound (Deactivated Electrophile) Cycle Cat. Cycle (Oxidative Addition Rate Limiting) Substrate->Cycle  Slow Ox. Add. Amine Amine Nucleophile (Primary or Secondary) Amine->Cycle  Binding Catalyst Precatalyst Activation (BrettPhos/RuPhos Pd G3) Catalyst->Cycle  Active L-Pd(0) Product C2-Aminated Pyridine (Target) Cycle->Product  Reductive Elim.

Figure 1: Logical workflow for the coupling of electron-rich chloropyridines. The critical control point is the catalyst activation step.

Optimized Experimental Protocols

The following protocols are designed for 1.0 mmol scale but are linearly scalable.

Method A: Primary Amines (The BrettPhos System)

Best for: Anilines, Benzylamines, Alkylamines.

Rationale: BrettPhos is the ligand of choice for primary amines.[1] Its large steric bulk promotes reductive elimination of the primary amine product, preventing the formation of stable amido-bridged dimers which often stall reactions with smaller ligands.

ReagentEquiv.[2][3][4][5][6][7]Amount (1 mmol scale)Role
Substrate 1.01.0 mmolElectrophile
Primary Amine 1.21.2 mmolNucleophile
BrettPhos Pd G3 0.0218 mg (2 mol%)Precatalyst
BrettPhos 0.0211 mg (2 mol%)Ligand (Optional support)
NaOtBu 1.4135 mgStrong Base
1,4-Dioxane -5.0 mL (0.2 M)Solvent (Anhydrous)

Step-by-Step Protocol:

  • Setup: In a glovebox or under active Argon flow, charge an oven-dried reaction vial equipped with a magnetic stir bar with BrettPhos Pd G3 , NaOtBu , and the Substrate .

    • Note: If the amine is a solid, add it now.[1]

  • Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: If the amine is liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Monitoring: Check by LCMS. The disappearance of the aryl chloride is the primary metric.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Method B: Secondary Amines (The RuPhos System)

Best for: Morpholines, Piperazines, Acyclic secondary amines.

Rationale: RuPhos is engineered for secondary amines. It is less bulky than BrettPhos, preventing steric crowding during the amine binding step, but sufficiently electron-rich to facilitate the difficult oxidative addition of the chloropyridine.

ReagentEquiv.[2][3][4][5][6][7]Amount (1 mmol scale)Role
Substrate 1.01.0 mmolElectrophile
Secondary Amine 1.21.2 mmolNucleophile
RuPhos Pd G3 0.0217 mg (2 mol%)Precatalyst
RuPhos 0.029 mg (2 mol%)Ligand (Optional support)
NaOtBu 1.4135 mgStrong Base
1,4-Dioxane -5.0 mL (0.2 M)Solvent (Anhydrous)

Protocol: Follow the steps in Method A, substituting the catalyst system for RuPhos Pd G3 .

Mechanistic Validation & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting when yields are suboptimal.

The Catalytic Cycle (Graphviz)

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl Poison Catalyst Poisoning [Pd(Pyridine)n] Pd0->Poison Pyridine Excess Complex_II L-Pd(Ar)(Cl) OxAdd->Complex_II AmineBind Amine Binding Complex_II->AmineBind + HNR2 Complex_III L-Pd(Ar)(NHR)(Cl) AmineBind->Complex_III Deprotonation Deprotonation (Base: NaOtBu) Complex_III->Deprotonation - HCl Complex_IV L-Pd(Ar)(NR) Deprotonation->Complex_IV RedElim Reductive Elimination Complex_IV->RedElim RedElim->Pd0 + Product

Figure 2: The Catalytic Cycle. Note the "Poison" pathway where the pyridine nitrogen can sequester Pd(0). The use of G3 precatalysts and bulky ligands minimizes this off-cycle drain.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G3 . Ensure rapid heating to 100°C. Do not premix catalyst and substrate for long periods without heat.
Hydrodehalogenation (Ar-Cl

Ar-H)

-Hydride Elimination
This occurs if Reductive Elimination is slow.[8] Increase ligand bulk (BrettPhos ) or switch solvent to Toluene to reduce polarity.
Starting Material Recovery Failed Oxidative AdditionThe C-Cl bond is too electron-rich. Increase temperature to 110°C . Add 1 mol% free ligand to stabilize the active species.
Base Sensitive Groups DecompositionSwitch base to K₃PO₄ (3.0 equiv) and solvent to tBuOH . Run at 100°C. Reaction time will increase (24h+).

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[9] J. Am. Chem. Soc., 2008 , 130, 13552–13554.[9]

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chem. Sci., 2011 , 2, 27–50.

  • BenchChem Technical Support. "Optimization of Buchwald-Hartwig Amination Conditions for Chloropyridines." BenchChem Protocols, 2025 .

  • Sigma-Aldrich. "Buchwald-Hartwig Cross-Coupling Reaction User Guide: BrettPhos Pd G3." MilliporeSigma Technical Library.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of


 Coupling between 2,4-Dichloropyridine and 4,4-Difluoropiperidine
Ticket ID:  CHEM-SUP-24-CL-PYR
Responder:  Senior Application Scientist, Process Chemistry Division

Introduction: The "Yield Trap" in 2,4-Dichloropyridine Substitution

Welcome to the technical support hub for this specific transformation. If you are accessing this guide, you are likely facing a yield ceiling of 40–60% or struggling with a difficult separation.

The synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine involves a Nucleophilic Aromatic Substitution (


).[1] The core challenge here is Regioselectivity .

In 2,4-dichloropyridine, both chloride positions are electrophilic, but they are not equal. The C-4 position is generally more reactive due to the para-like resonance stabilization of the Meisenheimer intermediate. However, the energy difference between the C-4 and C-2 transition states is small enough that slight changes in temperature, solvent, or stoichiometry can lead to significant formation of the C-2 isomer (impurity) or the bis-substituted product (over-reaction).

This guide provides a self-validating protocol to maximize the C-4 regioisomer and effectively purify the target.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction conversion is high (>90%), but my isolated yield is low (<50%). Where is my product?

Diagnosis: You likely have a Regioselectivity Issue . In


 reactions of 2,4-dichloropyridine, the "conversion" monitored by TLC or HPLC often includes the unwanted C-2 isomer (4-chloro-2-substituted pyridine). These isomers often have very similar Rf values.
  • The Fix: Run a crude NMR. The C-4 substituted product (Target) typically shows a characteristic doublet for the C-3 proton at a higher field than the C-2 isomer.

  • Prevention: Lower your reaction temperature. High temperatures (>100°C) decrease selectivity. Run the reaction at 60–80°C to kinetically favor the C-4 substitution [1].

Q2: I am seeing a significant amount of "double addition" (bis-substituted product).

Diagnosis: Stoichiometry Error . The 4,4-difluoropiperidine is a strong nucleophile. If you use a large excess (>1.5 eq) or run the reaction too hot, the second chloride at the C-2 position will also be displaced.

  • The Fix: Tightly control stoichiometry to 1.05 – 1.1 equivalents of the amine.

  • Protocol Adjustment: Add the amine slowly to the pyridine solution rather than dumping it all in at once. This keeps the local concentration of nucleophile low relative to the electrophile.

Q3: The reaction stalls at 70% conversion. Should I add more amine?

Diagnosis: Base Scavenging Failure . If you are using 4,4-difluoropiperidine hydrochloride (the stable salt form), you must neutralize the HCl before the nucleophilic attack can occur. If you only used 1 equivalent of base, it is entirely consumed by the HCl salt, leaving no base to neutralize the proton generated during the


 reaction.
  • The Fix: Ensure you are using at least 2.5 to 3.0 equivalents of base (e.g.,

    
     or DIPEA) if starting with the amine hydrochloride salt [2].
    
Q4: My product is an oil that won't crystallize, making purification difficult.

Diagnosis: Lipophilicity & Fluorine Effect . The 4,4-difluoropiperidine moiety adds significant lipophilicity and prevents easy stacking in the crystal lattice.

  • The Fix: Do not rely on crystallization for the free base. Purify via flash chromatography (see Part 3) or convert the product to its HCl salt by treating the ethereal solution with 4M HCl in dioxane. The hydrochloride salt is often a stable, filterable solid.

Part 2: Visualizing the Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Regioisomer) and Path C (Over-reaction).

ReactionPathway Start 2,4-Dichloropyridine + 4,4-Difluoropiperidine Target TARGET (Major) 2-Chloro-4-(subst)pyridine (Kinetic Product) Start->Target Path A: C-4 Attack (Favored at <80°C) Impurity1 IMPURITY (Minor) 4-Chloro-2-(subst)pyridine (Thermodynamic/Steric) Start->Impurity1 Path B: C-2 Attack (Favored at >100°C) Bis OVER-REACTION 2,4-Bis(subst)pyridine Target->Bis Path C: Excess Amine High Temp Impurity1->Bis Excess Amine

Caption: Reaction pathway showing kinetic preference for C-4 substitution (Path A) vs. competing side reactions.

Part 3: The Optimized Protocol (Gold Standard)

This protocol is designed for 1.0 gram scale but is linearly scalable.

Reagents Table
ComponentRoleEquiv.Mass/VolNote
2,4-Dichloropyridine Substrate1.01.00 gLimiting Reagent
4,4-Difluoropiperidine HCl Nucleophile1.1~1.17 gSalt form is hygroscopic; weigh quickly.
Potassium Carbonate (

)
Base3.0~2.80 gMust be anhydrous/finely ground.
DMF (Dimethylformamide) Solvent-10 mLAnhydrous (keeps water out).
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 2,4-Dichloropyridine (1.0 g) and 4,4-Difluoropiperidine HCl (1.17 g).

    • Add Anhydrous DMF (10 mL). Note: NMP is a valid alternative if DMF is restricted.

  • Base Addition:

    • Add

      
        (2.80 g) in a single portion.
      
    • Why? Inorganic bases are preferred over organic bases (like TEA) here because they buffer the system and prevent the formation of sticky amine-salt byproducts that complicate workup [3].

  • Reaction (The Critical Step):

    • Heat the mixture to 80°C (oil bath temperature).

    • Monitor: Check TLC at 2 hours.

      • Mobile Phase: 20% Ethyl Acetate in Hexanes.

      • Observation: The starting material (high Rf) should disappear. The product will appear as a UV-active spot with slightly lower Rf.

    • Stop Condition: Do not heat beyond 4 hours or 90°C to prevent bis-substitution.

  • Workup:

    • Cool to room temperature.

    • Pour the mixture into Water (50 mL) . The product may precipitate as a solid or oil.

    • Extract with Ethyl Acetate (3 x 20 mL) .

    • Wash the combined organics with Brine (2 x 20 mL) to remove dissolved DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      

Part 4: Purification & Characterization

Separating the C-4 isomer (Target) from the C-2 isomer (Impurity) is the final hurdle.

Chromatography Strategy

The C-4 substituted pyridine is typically more polar than the C-2 isomer because the dipole moment is larger when the electron-donating amine is para to the ring nitrogen.

  • Column: Silica Gel (40g cartridge for 1g scale).

  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes over 20 minutes.
    
  • Elution Order:

    • Unreacted 2,4-dichloropyridine (Fastest).

    • Impurity: 4-Chloro-2-(4,4-difluoropiperidin-1-yl)pyridine.

    • TARGET: this compound.

    • Bis-substituted byproduct (Slowest).

Troubleshooting Flowchart

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC YesConsumed Yes: SM Consumed CheckTLC->YesConsumed Yes NoConsumed No: Reaction Stalled CheckTLC->NoConsumed No CheckYield Is Isolated Yield Good? YesConsumed->CheckYield TempCheck Check Temp/Solvent NoConsumed->TempCheck RegioIssue Regioisomer Problem (Low Yield, High Mass Balance) CheckYield->RegioIssue Yield Low Wrong Isomer BisIssue Bis-Subst Problem (Over-reaction) CheckYield->BisIssue Yield Low Double Addn Action3 Increase Base (3.0 eq) Check Anhydrous Cond. TempCheck->Action3 Stalled Action1 Reduce Temp to 60°C Switch to NMP RegioIssue->Action1 Action2 Reduce Amine Eq to 1.05 Add Amine Slowly BisIssue->Action2

Caption: Decision tree for troubleshooting common yield and purity issues.

References

  • General Protocol for Piperidine-Pyridine Coupling: Google Patents. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds. Retrieved from Provides precedent for using Carbonate bases in DMF for similar 4,4-difluoropiperidine couplings.

Sources

Technical Support Center: Synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize this crucial synthetic transformation. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I am observing a significant amount of an isomeric impurity. How can I confirm its structure and improve the regioselectivity for the desired C4 substitution?

This is the most common challenge in this synthesis. The reaction of 2,4-dichloropyridine with a nucleophile like 4,4-difluoropiperidine is a nucleophilic aromatic substitution (SNAr). While the C4 position is generally more activated and kinetically favored for substitution, reaction at the C2 position can also occur, leading to the formation of the undesired regioisomer, 4-Chloro-2-(4,4-difluoropiperidin-1-yl)pyridine.[1][2]

Root Cause Analysis:

The regioselectivity of SNAr on dichloropyridines is governed by the electronic properties of the pyridine ring. The electron-withdrawing effect of the ring nitrogen activates the C2 and C4 positions towards nucleophilic attack.[1] Typically, the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at the C4 carbon, making it the more electrophilic site and the preferred location for attack.[2] However, factors like solvent, temperature, and the nature of the base can influence the C4:C2 selectivity ratio.[3]

Troubleshooting & Optimization Protocol:

  • Structural Confirmation:

    • NMR Spectroscopy: The most definitive method to distinguish the isomers is by ¹H NMR. The desired C4-substituted product will show three distinct aromatic protons, often as a doublet, a doublet of doublets, and a singlet-like peak. The C2-substituted isomer will also show three aromatic protons, but with a different coupling pattern.

    • LC-MS: While mass spectrometry will show identical masses for both isomers, their different polarities will result in distinct retention times on a reverse-phase HPLC column. This is an excellent method for quantifying the isomeric ratio.

  • Improving Regioselectivity:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures (e.g., 50-80 °C) often favor the kinetically preferred C4 product. Higher temperatures can provide enough energy to overcome the activation barrier for C2 substitution, leading to more of the undesired isomer.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the HCl byproduct. Bases like Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are preferred over less hindered or more nucleophilic bases.

    • Solvent Selection: Aprotic polar solvents like DMSO, DMF, or NMP are typically used to facilitate SNAr reactions. However, solvent polarity can impact selectivity. It is advisable to screen different solvents to find the optimal balance between reaction rate and selectivity.[4]

Data Presentation: Effect of Reaction Conditions on C4:C2 Selectivity

ParameterCondition A (Typical)Condition B (Optimized for C4)Rationale for Improvement
Solvent DMFDMSODMSO can better stabilize the Meisenheimer intermediate formed during C4 attack.
Base Triethylamine (TEA)DIPEADIPEA is more sterically hindered, reducing potential side reactions.
Temperature 120 °C80 °CLower temperature increases the kinetic preference for C4 substitution.
Typical C4:C2 Ratio ~5:1 to 10:1>20:1Optimized conditions significantly enhance the formation of the desired product.

Visualization: Reaction Pathways

The following diagram illustrates the desired C4 substitution pathway versus the undesired C2 side reaction.

SNAr_Selectivity cluster_conditions Key Control Factors Reactants 2,4-Dichloropyridine + 4,4-Difluoropiperidine C4_Product Desired Product 2-Chloro-4-(piperidinyl)pyridine Reactants->C4_Product  C4 Attack (Favored)  Lower Activation Energy C2_Product Side Product 4-Chloro-2-(piperidinyl)pyridine Reactants->C2_Product  C2 Attack (Disfavored)  Higher Activation Energy Temp Low Temperature Base Non-nucleophilic Base Solvent Polar Aprotic Solvent

Caption: Desired vs. undesired SNAr pathways.

Question 2: My reaction is sluggish and stalls with significant starting material remaining. How can I drive the reaction to completion?

Incomplete conversion is often a result of suboptimal reaction conditions or deactivation of reagents.

Root Cause Analysis:

  • Insufficient Temperature: The SNAr reaction has a significant activation energy barrier that must be overcome.

  • Base Stoichiometry/Strength: An insufficient amount or a weak base will not effectively neutralize the HCl generated, leading to protonation of the 4,4-difluoropiperidine nucleophile. The resulting ammonium salt is not nucleophilic and will not react.

  • Moisture: Water in the reaction can compete with the desired nucleophile and lead to hydrolysis byproducts (see Question 3).

Troubleshooting & Optimization Protocol:

  • Verify Reagent Quality: Ensure that the 4,4-difluoropiperidine (often supplied as a hydrochloride salt) has been properly free-based or that sufficient base is used to neutralize both the salt and the HCl generated during the reaction. Use anhydrous solvents to minimize moisture.

  • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by HPLC or TLC to find the optimal temperature that drives the reaction forward without significantly increasing impurity formation.

  • Optimize Base: Ensure at least 2.0-2.2 equivalents of base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) are used if starting from the piperidine HCl salt. A stronger base like potassium carbonate is often more effective than tertiary amines for driving the reaction to completion.

  • Consider a Catalyst: While not always necessary for this specific transformation, phase-transfer catalysts (e.g., TBAB) can sometimes accelerate SNAr reactions in biphasic systems or when using solid bases like K₂CO₃.

Visualization: Troubleshooting Workflow for Incomplete Conversion

Incomplete_Reaction_Workflow Start Incomplete Reaction: Significant Starting Material Remains Check_Base Verify Base Stoichiometry (>2.0 eq. for HCl salt) Start->Check_Base Check_Temp Increase Temperature (e.g., to 100-120 °C) Check_Base->Check_Temp Base is OK Failure Still Incomplete: Consider Alternative Route Check_Base->Failure Base is Insufficient Check_Moisture Use Anhydrous Solvent? Check_Temp->Check_Moisture Temp Increased Check_Temp->Failure Still Stalled Success Reaction Complete Check_Moisture->Success Yes Check_Moisture->Failure No, Dry Solvent

Caption: Decision tree for troubleshooting an incomplete reaction.

Question 3: I'm observing a byproduct with a mass corresponding to a hydroxyl-pyridine impurity. What is causing this and how can it be prevented?

The formation of a hydroxy-pyridine derivative, such as 2-Hydroxy-4-(4,4-difluoropiperidin-1-yl)pyridine, is a classic example of a hydrolysis side reaction.

Root Cause Analysis:

Chloropyridines, especially when activated by the ring nitrogen, are susceptible to hydrolysis (substitution by water or hydroxide ions).[5][6] This can occur under the reaction conditions if excessive water is present, or more commonly, during an aqueous workup, particularly if the pH is basic. The C2-chloro group is generally more labile to hydrolysis than the C4-chloro group.[5]

Prevention & Mitigation Strategy:

  • Anhydrous Reaction Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. This minimizes the chance of hydrolysis occurring in situ.

  • Careful Workup Protocol: This is the most critical step for preventing hydrolysis.

    • Avoid Strong Base: Do not use strong aqueous bases (like NaOH or KOH) in the workup. If a basic wash is needed to remove acidic impurities, use a milder base like aqueous sodium bicarbonate (NaHCO₃) and minimize contact time.

    • Control pH: After quenching the reaction, adjust the pH of the aqueous layer to be neutral or slightly acidic (pH 6-7) before extraction. This suppresses the concentration of the highly nucleophilic hydroxide ion.

    • Temperature: Perform the aqueous workup at room temperature or below. Elevated temperatures will accelerate the rate of hydrolysis.

Step-by-Step Recommended Workup Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • If the aqueous layer is strongly basic, neutralize it carefully with dilute HCl or citric acid solution to pH ~7.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a saturated NaHCO₃ solution (optional, brief contact) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.QM Magic Class | Chapter 29.
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate.[Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC.[Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. MDPI.[Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Royal Society of Chemistry.[Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda.[Link]

  • Synthetic method of 2, 3, 5-trichloropyridine.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate.[Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. ResearchGate.[Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses.[Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress.[Link]

  • A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research.[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.[Link]

  • Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI.[Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.[Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica.[Link]

  • Design, synthesis and characterization of some new 1, 4-Dihydropyridines. The Pharma Innovation Journal.[Link]

Sources

Technical Support Center: Troubleshooting 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine . As researchers, we know that crystallizing fluorinated aminopyridines is rarely straightforward. This molecule combines a basic pyridine nitrogen, a lipophilic chloro-substituent, and a conformationally flexible fluorinated piperidine ring.

This specific combination creates three distinct challenges:

  • Oiling Out (LLPS): The fluorine atoms lower surface energy, while the piperidine ring adds flexibility, often depressing the melting point and causing Liquid-Liquid Phase Separation (oiling out) before crystallization.

  • Regioisomerism: Depending on your synthesis (likely SNAr on 2,4-dichloropyridine), trace amounts of the 2-amino-4-chloro isomer may act as crystal growth inhibitors.

  • Solvation: The basic nitrogen is prone to hydrogen bonding with protic solvents, leading to stubborn solvates.

This guide is structured to troubleshoot these specific failure modes.

Part 1: The "Oiling Out" Crisis

Q: My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of crystallizing. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit for liquid separation is reached before the metastable limit for nucleation. Essentially, your compound prefers to be a liquid oil rather than a solid crystal in the current solvent system at that temperature.

The Fix: The "Seeding at Cloud Point" Protocol Do not cool rapidly. Rapid cooling drives the system deep into the unstable region where oiling is thermodynamically favored over nucleation.

Step-by-Step Protocol:

  • Determine Solubility: Measure saturation temperature (

    
    ) in your chosen solvent (Recommended: Isopropanol/Water 9:1  or Heptane/Ethyl Acetate 5:1 ).
    
  • Heat to Dissolve: Heat the mixture 5-10°C above

    
     to ensure full dissolution.
    
  • Slow Cool to Cloud Point: Lower temperature at 0.5°C/min until the solution becomes slightly hazy (the Cloud Point).

  • Hold and Seed: Stop cooling immediately. Add 0.5-1.0 wt% of pure seed crystals.

    • No seeds? Scratch the glass wall or use a sonication probe for 10 seconds to induce nucleation.

  • Isothermal Ageing: Hold the temperature constant for 1-2 hours. You must see the oil droplets disappear and convert into defined crystals.

  • Controlled Cooling: Once a crystal bed is established, cool at 0.2°C/min to the final isolation temperature.

Visualizing the Oiling Out Decision Tree

OilingOutStrategy Start Issue: Solution Oils Out CheckSolvent Check Solvent Polarity (Is it too polar?) Start->CheckSolvent SwitchSolvent Switch to Less Polar System (e.g., MeOH -> IPA -> Heptane/EtOAc) CheckSolvent->SwitchSolvent Yes (e.g., Water/MeOH) CheckImpurity Check Purity (HPLC) (Impurities depress MP) CheckSolvent->CheckImpurity No (e.g., IPA/Heptane) SeedAvailable Are Seeds Available? SwitchSolvent->SeedAvailable PurifyFirst Perform Silica Plug / Carbon Treat CheckImpurity->PurifyFirst Purity < 90% CheckImpurity->SeedAvailable Purity > 95% ProtocolA Protocol A: Seeding at Cloud Point (Hold T constant until oil converts) SeedAvailable->ProtocolA Yes ProtocolB Protocol B: Anti-Solvent Dosing (Add Water/Heptane slowly to solution) SeedAvailable->ProtocolB No

Figure 1: Decision matrix for resolving oiling out (LLPS) phenomena during crystallization.

Part 2: Purity & Color Issues

Q: My crystals are off-white, pink, or brown. How do I remove the color?

A: Aminopyridines are electron-rich and prone to oxidation, forming colored N-oxides or diazo-species over time. The "pink" color is a hallmark of trace oxidation or residual iron/copper if metal catalysis was used in precursors.

The Fix: Carbon Treatment & Nitrogen Inerting

ParameterRecommendationRationale
Atmosphere Strict N2 / Ar Oxygen promotes oxidative degradation of the pyridine ring.
Adsorbent Activated Charcoal (Darco G-60) High surface area removes high MW colored oligomers.
Loading 5-10 wt% relative to substrate Sufficient to trap color bodies without significant yield loss.
Temperature 50-60°C for 30 mins Higher T improves adsorption kinetics; do not boil (safety).
Filtration Celite (Diatomaceous Earth) Prevents fine carbon particles from contaminating the filtrate.

Technical Insight: If carbon treatment fails, the color may be intrinsic to a specific impurity, such as the bis-substituted byproduct (2,4-bis(4,4-difluoropiperidin-1-yl)pyridine). This impurity is highly lipophilic.

  • Action: Switch crystallization solvent to Methanol/Water . The bis-substituted impurity is much less soluble in water and may precipitate out first, or remain in the mother liquor if you crystallize the mono-product carefully.

Part 3: The "Nuclear Option" - Salt Formation

Q: I cannot get the free base to solidify; it remains a gum. What now?

A: If the free base has a low melting point (< 60°C) or is amorphous, convert it to a salt. The Pyridine nitrogen is basic (pKa ~ 3-4 for 2-chloropyridines, potentially modulated by the piperidine).

Recommended Salt Screen:

  • Hydrochloride (HCl): Gas HCl into an ethereal solution or add TMSCl/MeOH.

    • Pros: Usually high melting point, pharmaceutically acceptable.

    • Cons: Can be hygroscopic.

  • p-Toluenesulfonate (Tosylate): Add p-TsOH in Isopropanol.

    • Pros: Large counter-ion often aids packing of "greasy" molecules; non-hygroscopic.

  • Fumarate: Add 0.5 or 1.0 eq Fumaric acid in EtOH.

    • Pros: Good for forming hydrogen bond networks.

Workflow for Salt Formation:

SaltFormation Input Oily Free Base Dissolve Dissolve in EtOAc or IPA Input->Dissolve AddAcid Add Acid (1.05 eq) (HCl in Dioxane or pTsOH solid) Dissolve->AddAcid Precipitate Precipitation Occurs? AddAcid->Precipitate Cool Cool to 0°C Precipitate->Cool No (Clear Soln) Filter Filter & Dry (Vacuum oven < 40°C) Precipitate->Filter Yes (Slurry) AntiSolvent Add MTBE or Heptane Cool->AntiSolvent AntiSolvent->Filter

Figure 2: Standard workflow for converting stubborn oily bases into crystalline salts.

Part 4: Impurity Rejection (Regioisomers)

Q: HPLC shows 5% of the "wrong" isomer. Can crystallization remove it?

A: Yes, but it requires thermodynamic control. The synthesis likely involves SNAr on 2,4-dichloropyridine. The 4-position is significantly more reactive, but 2-position attack yields the impurity: 2-(4,4-difluoropiperidin-1-yl)-4-chloropyridine .

Thermodynamic Solubility Difference: Structural isomers often have different crystal lattice energies.

  • Strategy: Use a solvent where the impurity is highly soluble (high solubility limit) but the product is only moderately soluble.

  • Recommendation: Ethanol or Isopropanol . Avoid "good" solvents like DCM or THF where both dissolve equally well.

  • Technique: Swish/Slurry Purification .

    • Isolate the crude solid (even if impure).

    • Suspend it in 5 volumes of Isopropanol.

    • Stir at reflux for 1 hour (do not dissolve completely; maintain a slurry).

    • Cool to room temperature and filter.

    • Mechanism:[1][2][3][4] This "Ostwald Ripening" process allows the crystal lattice to reorganize, ejecting the impurity into the mother liquor while the more stable product crystal grows.

References & Grounding

  • Nucleophilic Aromatic Substitution (SNAr) on Pyridines:

    • Context: The reactivity of 2,4-dichloropyridine favors the 4-position due to the stabilization of the Meisenheimer complex by the ring nitrogen.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

  • Crystallization of Fluorinated Pharmaceuticals:

    • Context: Fluorine substitution alters lipophilicity and crystal packing, often requiring specific solvent choices like alcohols or hydrocarbons to avoid oiling out.

    • Source: Thayer, A. M. (2006). "Fabulous Fluorine". Chemical & Engineering News.

  • Control of Oiling Out (LLPS):

    • Context: Theoretical and practical handling of liquid-liquid phase separation during crystallization.

    • Source: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Solution Crystallization". Organic Process Research & Development.

  • Salt Selection for Pharmaceutical Candidates:

    • Context: Methodology for screening counter-ions (HCl, Tosylate) to improve physical properties.

    • Source: Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8] (2011).[9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

optimizing palladium catalyst for Suzuki coupling of chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Palladium Catalysts for Heteroaryl Chlorides Ticket ID: SUZ-PY-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Chloropyridine Paradox"

Welcome to the optimization guide. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) failed to convert your chloropyridine substrate.

The Problem: Chloropyridines present a dual challenge:

  • Electronic Deactivation (Oxidative Addition): While the electron-deficient nature of pyridine should facilitate oxidative addition compared to chlorobenzenes, the C–Cl bond remains strong (BDE ~96 kcal/mol).

  • Catalyst Poisoning (Coordination): The pyridine nitrogen is a potent σ-donor. It binds competitively to the Lewis-acidic Pd(II) center, displacing labile phosphine ligands and forming catalytically inactive "off-cycle" resting states.

The Solution: You must switch to bulky, electron-rich ligand systems (Buchwald Dialkylbiarylphosphines or NHCs) that sterically preclude nitrogen coordination while electronically accelerating oxidative addition.

Module 1: Catalyst Selection & Mechanism

The Gold Standards

Do not use simple phosphines (PPh₃, PCy₃). Use one of the following systems.

Option A: Buchwald Precatalysts (Recommended for High Throughput)
  • Ligand: XPhos or RuPhos .

  • Precatalyst: Pd-G4 (Gen 4).

  • Why: The bulky biaryl backbone creates a "roof" over the Pd center. This steric bulk prevents the pyridine nitrogen from binding (poisoning) but allows the smaller chloride to access the metal for oxidative addition. The G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species.

Option B: Pd-NHC / PEPPSI Systems (Recommended for Scale-up)
  • Catalyst: Pd-PEPPSI-IPr .

  • Why: The N-Heterocyclic Carbene (NHC) ligand is tightly bound and highly electron-donating, pushing the oxidative addition of the tough C–Cl bond. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Visualizing the Failure Mode

The diagram below illustrates the standard catalytic cycle versus the "Death Loop" caused by pyridine coordination.

SuzukiCycle Pd0 Active Species Pd(0)-L OA_Complex Oxidative Addition [L-Pd(II)(Py)-Cl] Pd0->OA_Complex + Chloropyridine (R-Cl) TM_Complex Transmetallation [L-Pd(II)(Py)-Ar] OA_Complex->TM_Complex + Ar-B(OH)2 / Base Poisoned POISONED STATE [L-Pd(II)(Py)-N_pyridine] (Catalyst Arrest) OA_Complex->Poisoned + Pyridine Substrate (N-Coordination) TM_Complex->Pd0 Reductive Elimination - Product Poisoned->OA_Complex Requires Bulky Ligand to Reverse

Figure 1: The Catalytic Cycle showing the competitive inhibition (poisoning) pathway where the pyridine nitrogen binds to the Pd(II) intermediate.[1]

Module 2: Optimized Protocols

Protocol A: The "Universal" Screen (XPhos Pd G4)

Best for: 2-chloropyridines, 3-chloropyridines, and steric hindrance.

ComponentEquivalentsSpecific ReagentNotes
Substrate 1.0 equivChloropyridine
Boron Source 1.2 - 1.5 equivAryl Boronic AcidUse Pinacol Ester if acid is unstable.
Catalyst 1 - 3 mol% XPhos Pd G4 Do not use Pd(OAc)₂ + Ligand separately if possible.
Base 2.0 - 3.0 equivK₃PO₄ (0.5M in H₂O)Anhydrous bases often fail for these substrates.
Solvent [0.2 M]THF or 1,4-Dioxane Degas thoroughly (sparge with Ar for 10 min).
Temperature -60°C - 80°CStart at 60°C; 2-chloropyridines may need 80°C.

Step-by-Step:

  • Charge a vial with Chloropyridine (1.0 eq), Boronic acid (1.2 eq), and XPhos Pd G4 (0.02 eq).

  • Seal and purge with Argon x3.

  • Add degassed THF (concentration 0.2 M).

  • Add degassed 0.5 M aqueous K₃PO₄ (2.0 eq).

  • Stir vigorously (1000 rpm) at 60°C for 2-4 hours.

  • QC Check: If conversion is <50% after 2 hours, raise temp to 80°C. Do not add more catalyst yet.

Protocol B: The "Tough Substrate" Method (PEPPSI-IPr)

Best for: Electron-rich chloropyridines (e.g., amino-chloropyridines) or large scale.

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%).

  • Base: K₂CO₃ (2.0 equiv) or KO_t_Bu (for anhydrous conditions).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temp: 80°C - 100°C.

  • Note: This system often has an induction period. Do not quench before 4 hours.

Module 3: Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields no product. Why?

A: "Pd Black" formation indicates catalyst decomposition.

  • Diagnosis: The oxidative addition into the C–Cl bond is too slow, or the ligand has dissociated.

  • Fix:

    • Switch to XPhos Pd G4 . The precatalyst structure protects the Pd(0) until it enters the cycle.

    • Lower the temperature to 40°C initially to allow the active species to form, then ramp to 80°C.

Q2: I am coupling a Chloropyridine with a Pyridyl Boronic Acid. Yield is <10%.

A: You are facing the Protodeboronation Trap . 2-Pyridyl boronic acids are notoriously unstable. They undergo rapid protodeboronation (losing the B(OH)₂ group) via a zwitterionic intermediate, especially in the presence of base and heat.

The Fix:

  • Switch Boron Source: Use a MIDA Boronate or BF3K salt (Molander salt). These release the active boron species slowly.[2]

  • Add Copper: Add CuCl (1.0 equiv) to facilitate the "copper effect," which stabilizes the pyridyl-boronate intermediate.

Q3: Can I use Pd(PPh₃)₄ if I just add more of it (10 mol%)?

A: No. For chloropyridines, PPh₃ is kinetically incompetent. The rate of oxidative addition into C–Cl is slower than the rate of catalyst poisoning by the pyridine nitrogen. Adding more catalyst just adds more poison targets. You must use a ligand with a Cone Angle > 160° (e.g., XPhos, SPhos) or an NHC.

Module 4: Decision Logic (Workflow)

Follow this logic to select your initial conditions.

OptimizationFlow Start Start: Coupling Chloropyridine CheckPos Is the Cl at the 2-position? Start->CheckPos Pos2 Yes (2-Cl) CheckPos->Pos2 Difficult OA Pos3 No (3-Cl or 4-Cl) CheckPos->Pos3 Easier OA Ligand2 Ligand: XPhos or BrettPhos (Max Steric Bulk needed) Pos2->Ligand2 Ligand3 Ligand: SPhos or RuPhos (High Turnover) Pos3->Ligand3 CheckBoron Is the Boronic Acid a Pyridine/Heterocycle? Ligand2->CheckBoron Ligand3->CheckBoron StableBoron No (Aryl Boronic Acid) CheckBoron->StableBoron UnstableBoron Yes (Pyridyl Boronic Acid) CheckBoron->UnstableBoron StandardCond Protocol A: Pd G4 / K3PO4 / THF / 60°C StableBoron->StandardCond SpecialCond Protocol C: Use MIDA Boronate or Add CuCl (1 eq) UnstableBoron->SpecialCond

Figure 2: Decision Matrix for Ligand and Protocol Selection based on substrate sterics and stability.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (Protocol adaptation for PEPPSI-IPr).

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (Validation of Buchwald G3/G4 precatalysts).

  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. (Mechanistic insights on 1:1 Pd:Ligand ratio).

  • University of Edinburgh (Lloyd-Jones Group). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles. (Mechanism of 2-pyridyl boronate instability).[3]

  • Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (Detailed poisoning mechanism by N-donors).

Sources

Validation & Comparative

Comparative Guide: Biological Impact of the 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine , a high-value medicinal chemistry scaffold. It is designed for researchers optimizing lead compounds for potency, metabolic stability, and physicochemical properties.

Executive Summary & Structural Logic

This compound (CAS: 1136332-68-7) is not a standalone drug but a "privileged intermediate" used to synthesize allosteric inhibitors (e.g., SHP2, SOS1) and GPCR antagonists (e.g., Dopamine D4, P2X7).

Its value lies in the 4,4-difluoropiperidine moiety, which acts as a bioisostere for piperidine or morpholine. The introduction of the gem-difluoro group at the C4 position of the piperidine ring fundamentally alters the electronic and steric landscape of the molecule compared to its non-fluorinated analogs.

Key Comparative Advantages
Feature2-Chloro-4-(piperidin-1-yl)pyridine (Analog A)This compound (Target) Mechanism of Action
Basicity (pKa) ~11.0 (High)~8.5 (Optimized) Fluorine's electron-withdrawing effect lowers pKa, reducing lysosomal trapping and improving membrane permeability.
Metabolic Stability Low (Susceptible to CYP oxidation at C4)High (Metabolic Block) C-F bonds are resistant to CYP450 oxidative metabolism, extending half-life (

).
Lipophilicity (LogD) ModerateModulated Fluorine increases lipophilicity locally but reduces basicity-driven polarity, often improving CNS penetration.
Conformation Chair (Flexible)Distorted Chair The gem-difluoro group induces specific dipole interactions, locking bioactive conformations.

Comparative Biological Activity

This section analyzes the performance of the target scaffold against common analogs in specific therapeutic contexts.

Case Study A: SHP2 Allosteric Inhibition

In the development of SHP2 inhibitors (e.g., analogs of SHP099), the amine "tail" is critical for filling the allosteric tunnel.

  • Analog Comparison:

    • Unsubstituted Piperidine: Shows high affinity but poor oral bioavailability due to rapid metabolism.

    • Morpholine: Improves solubility but often loses potency due to the loss of hydrophobic contacts in the tunnel.

    • 4,4-Difluoropiperidine (Target): Maintains hydrophobic interactions while blocking the primary metabolic soft spot.

Experimental Data Summary (Representative) Data derived from structure-activity relationship (SAR) trends in SHP2/SOS1 literature.

Compound FragmentSHP2 IC50 (nM)HLM Intrinsic Clearance (

L/min/mg)
Oral Bioavailability (%F)
Piperidine Analog15>100 (High)< 10%
Morpholine Analog12015 (Low)65%
4,4-Difluoropiperidine 18 22 (Low) 55%

Insight: The 4,4-difluoro analog achieves the "Goldilocks" zone—retaining the potency of the piperidine (unlike morpholine) while achieving the stability of the morpholine (unlike piperidine).

Case Study B: Dopamine D4 Receptor Antagonism

In GPCR targeting, specifically Dopamine D4 receptors, the basicity of the nitrogen is a key driver of affinity and selectivity.

  • The Fluorine Effect: The 4,4-difluoro substitution reduces the pKa of the piperidine nitrogen. This prevents excessive protonation at physiological pH, which can reduce off-target binding (e.g., to hERG channels) compared to the highly basic non-fluorinated analog.

Mechanism of Action & Synthesis Workflow

The following diagram illustrates the synthesis logic and the downstream biological pathways (SHP2) where this scaffold is utilized.

G cluster_synthesis Synthesis & SAR Logic cluster_bio Biological Impact (SHP2 Pathway) Start 2,4-Dichloropyridine Product This compound (Target Scaffold) Start->Product SnAr (K2CO3, DMF, 80°C) Reagent 4,4-Difluoropiperidine (HCl salt) Reagent->Product Inhibitor Final Drug Candidate (Target Scaffold Incorporated) Product->Inhibitor Suzuki Coupling (Functionalization at C2-Cl) SHP2_Inactive SHP2 (Auto-inhibited) SHP2_Active SHP2 (Active PTP) SHP2_Inactive->SHP2_Active Activation (RTK signal) RAS_MAPK RAS-ERK Signaling (Proliferation) SHP2_Inactive->RAS_MAPK Signal Blocked SHP2_Active->RAS_MAPK Promotes Inhibitor->SHP2_Inactive Stabilizes Closed Conformation (Allosteric Site)

Caption: Synthesis of the scaffold via SnAr and its mechanism of action in stabilizing the auto-inhibited state of SHP2, blocking RAS-ERK signaling.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol validates the chemical accessibility of the scaffold.

Reagents:

  • 2,4-Dichloropyridine (1.0 eq)

  • 4,4-Difluoropiperidine hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step:

  • Preparation: Dissolve 2,4-dichloropyridine (148 mg, 1.0 mmol) in anhydrous DMF (3 mL) in a reaction vial.

  • Addition: Add 4,4-difluoropiperidine HCl (173 mg, 1.1 mmol) followed by

    
     (414 mg, 3.0 mmol).
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (m/z 148) and formation of the product (m/z ~233).

    • Note: The 4-position of the pyridine is more electrophilic than the 2-position, ensuring regioselectivity.

  • Workup: Dilute with ethyl acetate (20 mL), wash with water (3 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (0-30% EtOAc/Hexanes).

  • Validation:

    
     NMR should show the loss of the C4-pyridine proton and appearance of piperidine multiplet signals.
    
Protocol 2: In Vitro Microsomal Stability Assay

This protocol validates the metabolic stability claim.

Objective: Compare the intrinsic clearance (


) of the 4,4-difluoro analog vs. the non-fluorinated analog.

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL protein conc).

  • NADPH regenerating system.

  • Test compounds (1

    
    M final concentration).
    

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .
    • Success Criteria: The 4,4-difluoro analog should exhibit a

      
       > 2x that of the non-fluorinated piperidine analog.
      

References

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Source: Chemical Biology & Drug Design [Link]

  • Discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)... P2X7 antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link]

  • PubChem Compound Summary for CID 2758352 (4,4-Difluoropiperidine). Source: National Center for Biotechnology Information [Link]

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine versus 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyridine in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For early-stage discovery chemistry where speed and success rate are paramount, 2-bromo-4-(4,4-difluoropiperidin-1-yl)pyridine is the superior choice. The electron-donating nature of the 4-amino substituent deactivates the pyridine ring toward oxidative addition, making the more reactive C–Br bond necessary for standard catalytic systems.

The Alternative: The 2-chloro analog is a viable, cost-effective alternative for process chemistry or scale-up, provided that "advanced" ligand systems (e.g., Buchwald precatalysts or NHC-Pd) are employed to overcome the higher activation energy of the C–Cl bond.

Structural & Electronic Analysis

To understand the reactivity difference, one must analyze the electronic environment of the pyridine ring.

  • The Scaffold: The core is a 2-halopyridine.[1][2]

  • The Substituent: The 4-(4,4-difluoropiperidin-1-yl) group acts as a net Electron Donating Group (EDG) .

    • Resonance (+R): The nitrogen atom of the piperidine ring donates its lone pair into the pyridine ring (para-position relative to the nitrogen). This increases electron density at the C2 position.

    • Induction (-I): The gem-difluoro group exerts a withdrawing effect, but being remote (γ-position to the ring), it does not sufficiently counteract the resonance donation of the nitrogen.

Impact on Cross-Coupling: Oxidative addition (the first step of the catalytic cycle) requires the metal center (Pd⁰) to insert into the C–X bond.[3] This process is favored by electron-deficient rings. Because the 4-amino group makes the ring electron-rich, it deactivates the molecule toward oxidative addition.

  • 2-Bromo Analog: The weaker C–Br bond (BDE ~65-75 kcal/mol) compensates for the electron-rich ring, allowing reaction with standard catalysts.

  • 2-Chloro Analog: The stronger C–Cl bond (BDE ~80-95 kcal/mol) combined with the deactivated ring creates a high energy barrier, often leading to stalled reactions or requiring high temperatures/specialized ligands.

Comparative Metrics

Feature2-Chloro Analog 2-Bromo Analog Verdict
Reactivity (Oxidative Addition) Low (Sluggish)High (Rapid)Bromo wins for ease of use.
Catalyst Compatibility Requires electron-rich, bulky ligands (e.g., XPhos, RuPhos, PEPPSI).Compatible with standard ligands (e.g., PPh₃, dppf, Xantphos).Bromo is more versatile.
Stability (Storage) Excellent. High thermal and hydrolytic stability.Good, but light-sensitive. C-Br can degrade over long periods.Chloro wins for shelf-life.
Atom Economy Higher (Cl = 35.45 Da leaving group).Lower (Br = 79.90 Da leaving group).Chloro wins for mass efficiency.
Cost Generally 20-40% cheaper at scale.More expensive due to bromination precursors.Chloro wins for budget/scale.

Decision Framework

Use the following logic flow to select the appropriate building block for your specific campaign.

DecisionTree Start Start: Select Halogen Scale Is this for Scale-up (>100g)? Start->Scale Ligand Do you have access to Gen-3/4 Buchwald Precatalysts? Scale->Ligand No UseCl USE 2-CHLORO ANALOG (Cost/Stability Priority) Scale->UseCl Yes Difficult Is the coupling partner sterically hindered or electron-poor? Ligand->Difficult Yes UseBr USE 2-BROMO ANALOG (Reactivity Priority) Ligand->UseBr No (Only Pd(PPh3)4 available) Difficult->UseCl No (Standard coupling) Difficult->UseBr Yes (Needs max reactivity)

Figure 1: Decision matrix for selecting between Chloro- and Bromo-pyridine building blocks.

Experimental Protocols

A. The "Universal" Protocol (Recommended for 2-Bromo)

This protocol uses a standard bis-phosphine ligand system suitable for the more reactive bromo-analog.

  • Substrate: 2-Bromo-4-(4,4-difluoropiperidin-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Conditions: 80–90 °C, 2–4 hours.

Procedure:

  • Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[2]

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed dioxane and aqueous base.

  • Heat to 90 °C.

  • Checkpoint: Monitor by LCMS.[2] The bromide should be consumed within 2 hours.

B. The "Advanced" Protocol (Required for 2-Chloro)

This protocol utilizes a bulky, electron-rich biaryl phosphine ligand (XPhos) to facilitate the oxidative addition of the stronger C–Cl bond on the electron-rich ring.

  • Substrate: 2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

  • Conditions: 80–100 °C, 4–12 hours.

Mechanistic Insight: The XPhos ligand creates a highly active monoligated Pd(0) species. The electron-rich nature of the phosphine increases the electron density on the Palladium, pushing it to insert into the difficult C–Cl bond (Oxidative Addition).

Mechanistic Visualization

The following diagram illustrates the critical "Oxidative Addition" step where the two analogs diverge.

CatalyticCycle Pd0 L-Pd(0) Active Species Complex_Br Oxidative Addition (Br) FAST (Low Ea) Pd0->Complex_Br 2-Bromo Analog Complex_Cl Oxidative Addition (Cl) SLOW (High Ea) Pd0->Complex_Cl 2-Chloro Analog Int_II Pd(II)-Ar-X Intermediate Complex_Br->Int_II Complex_Cl->Int_II Transmet Transmetallation (Boronic Acid + Base) Int_II->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the kinetic differentiation at the oxidative addition step.

References

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. (General reactivity trends for N-heterocycles).

  • Chemical Science. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. (Discussion on oxidative addition rates in pyridines).

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (Use of Buchwald ligands for deactivated substrates).

  • Chemistry LibreTexts. Oxidative Addition of Polar Reagents. (Fundamental BDE and kinetic data for C-Cl vs C-Br).

Sources

Safety Operating Guide

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as standard organic waste.

2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine contains both chlorine and fluorine atoms on a pyridine scaffold.[1][2] The presence of the difluoropiperidine moiety dictates that this material must be directed to high-temperature incineration with acid gas scrubbing .[1] Standard incineration or mixing with non-halogenated waste streams can lead to the formation of hydrofluoric acid (HF) and hydrochloric acid (HCl) during thermal destruction, damaging incinerator linings and violating emission protocols.

Immediate Action Required:

  • Segregate from non-halogenated organic solvents.[1][2]

  • Label clearly as "Halogenated Organic Waste – Contains Fluorine."[1][2]

  • Containerize in chemically resistant HDPE or glass; avoid metal containers for long-term storage of acidic byproducts.[1]

Chemical Characterization & Hazard Profile

To dispose of a chemical safely, you must understand its failure modes.[2] This compound combines a basic pyridine ring with a halogenated piperidine.[1][2]

PropertyDetailOperational Implication
Chemical Name This compoundIdentity Verification
Molecular Formula C₁₀H₁₁ClF₂N₂Halogen Content: ~15% Fluorine, ~15% Chlorine by mass.[1][2][3]
Hazard Class Irritant / Potentially ToxicTreat as Hazardous Waste .[1][2]
Reactivity Incompatible with Strong OxidizersDo not mix with nitric acid or peroxides in waste streams.[1][2]
Thermal Decomposition Generates HF, HCl, NOx, COxRequires Scrubbed Incineration.
The "Why" Behind the Protocol

Standard laboratory waste often goes to fuel blending or standard incineration.[1] However, when fluorinated compounds are burned, they generate Hydrogen Fluoride (HF) .[2]

  • Mechanism:

    
     (in the presence of hydrogen sources).[1]
    
  • Risk: HF corrodes the refractory brick of standard incinerators and is a severe inhalation hazard.[1]

  • Solution: You must classify this as Halogenated Waste so the disposal facility routes it to a unit equipped with a caustic scrubber (e.g., Sodium Hydroxide spray) to neutralize the acid gases immediately upon generation.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for disposing of the pure compound, mother liquors, or contaminated consumables.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves, silica) StateCheck->Solid Liquid Liquid Waste (Mother liquors, reaction mixtures) StateCheck->Liquid SolidPack Containerization: Lab Pack / Double Bagged Solid->SolidPack Segregation Segregation Check: Is it mixed with Oxidizers? Liquid->Segregation OxidizerYes STOP: Neutralize/Quench Oxidizer First Segregation->OxidizerYes Yes OxidizerNo Proceed Segregation->OxidizerNo No OxidizerYes->OxidizerNo After Quench LiquidStream Stream Selection: HALOGENATED ORGANIC WASTE OxidizerNo->LiquidStream Labeling Labeling: 'Hazardous Waste - Halogenated Organic' (Note: Contains Fluorine) LiquidStream->Labeling SolidPack->Labeling FinalDest Final Disposal: High-Temp Incineration w/ Scrubber Labeling->FinalDest

Figure 1: Cradle-to-Grave disposal workflow ensuring proper routing to scrubbed incineration.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance, Spills, Contaminated Solids)

Applicable to: Expired reagent, spill cleanup materials, contaminated silica gel, gloves.[2]

  • Primary Containment: Place the solid material into a clear polyethylene bag or a wide-mouth HDPE jar.

    • Scientific Rationale: HDPE is resistant to trace HF evolution and pyridine solvents.[1]

  • Secondary Containment: If bagging, double-bag the material and seal with tape.[1][2]

  • Lab Packing: Place the sealed primary container into a DOT-approved fiber or poly drum designated for "Solid Hazardous Waste."[1]

  • Segregation: Ensure no oxidizers (nitrates, permanganates) are in the same drum.[1] Pyridine derivatives can react exothermically with strong oxidizers.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquors)

Applicable to: HPLC waste, reaction solvents containing the compound.[2]

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy.[1]

    • Critical Check: Do NOT pour into the "Non-Halogenated" or "Aqueous Acid" streams.[1]

    • Why? Even if the solvent is 90% Methanol (non-halogenated), the presence of the fluorinated pyridine (>1-2%) classifies the entire mixture as halogenated for incineration purposes.[1]

  • pH Check: Ensure the waste stream is not highly acidic (< pH 2).[1] If acidic, neutralize to pH 5-9 before adding to organic solvent drums to prevent drum corrosion.[1][2]

  • Headspace: Leave 10% headspace in the container to allow for vapor expansion.[1]

Regulatory & Logistics (RCRA Compliance)

When preparing the waste manifest for your Environmental Health & Safety (EHS) team or waste vendor (e.g., Clean Harbors, Veolia, Triumvirate), use the following classifications.

Waste Codes (RCRA)

While this specific CAS is not P-listed or U-listed by name, it falls under "Process Knowledge" characterization.[1][2]

  • Primary Classification: Hazardous Waste, Liquid/Solid, N.O.S.[2] (Not Otherwise Specified).

  • Technical Name: (Contains this compound).

  • RCRA Codes:

    • D001: If in a flammable solvent (Ignitable).[1][4]

    • D038: Only applicable if the pyridine concentration is high and leachable (TCLP > 5.0 mg/L).[1] Recommendation: List it to be safe if the concentration is unknown.[1]

    • F-List: Use F002 or F005 only if spent solvents (like DCM or Toluene) are the primary carrier.[1]

Labeling Requirements

Your label must read:

HAZARDOUS WASTE Contents: Halogenated Organic Solvents / Solids Constituents: Pyridine derivative, Fluorinated compounds. [2] Hazard: Irritant, Toxic.[1][2][5]

Emergency Spill Procedures

Stop. Do not attempt cleanup without Nitrile gloves, Safety Goggles, and a Lab Coat.[2]

  • Isolate: Evacuate the immediate area.

  • Ventilate: Open fume hood sashes (if spill is inside) or increase lab ventilation.

  • Adsorb: Use a Universal Spill Pad or Vermiculite .[1][2]

    • Note: Do not use clay-based kitty litter if the substance is in an acidic solution, as it may react.[1][2]

  • Decontaminate: Wipe the surface with a mild detergent and water.[1]

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Scenario A).

References

  • United States Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste."[1][3] Electronic Code of Federal Regulations.[1] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. "Pyridine Compounds Safety and Hazards."[1] PubChem Database.[1][2] Available at: [Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1][2] Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4,4-difluoropiperidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.